Guanidine carbonate is an organic compound with the molecular formula and a molar mass of 121.1 g/mol. It is a white crystalline solid that serves as a source of guanidine ions in various chemical reactions. Guanidine carbonate is classified under organic compounds and is primarily utilized in biochemical and synthetic applications.
Guanidine carbonate can be derived from the reaction of cyanamide with carbon dioxide and ammonia, or through the thermal decomposition of urea in the presence of ammonia. The compound is known for its stability and solubility in water, making it valuable in various chemical processes.
Guanidine carbonate consists of guanidinium ions paired with carbonate ions. Its structural formula can be represented as:
Guanidine carbonate participates in various chemical reactions, including:
The stability of guanidine carbonate under heat allows it to function effectively as a reagent in organic synthesis, particularly in reactions requiring guanidine ions.
The mechanism of action for guanidine carbonate primarily revolves around its ability to release guanidine ions upon dissolution or decomposition. These ions can act as bases or nucleophiles in various biochemical pathways:
Guanidine carbonate has several scientific uses:
The synthesis of guanidine carbonate has undergone significant transformation since its initial discovery. The compound's history traces back to Adolph Strecker's 1861 isolation of guanidine derivatives from Peruvian guano, marking the first recorded identification of this chemical family [1]. Early industrial processes relied on calcium cyanamide (CaNCN) as a precursor, which was produced via the Frank-Caro process involving calcium carbide and nitrogen at high temperatures. This calcium cyanamide served as the foundation for guanidine synthesis through hydrolysis and carbonation steps [1] [6].
By the mid-20th century, industrial production shifted toward more efficient routes. A two-step ammonolysis process emerged as the dominant method, where dicyandiamide reacted with ammonium salts to form guanidinium intermediates, followed by treatment with sodium methoxide to yield guanidine carbonate [1]. This process represented a significant advancement in yield and purity over earlier methods. In 1957, a patented thermal decomposition approach utilizing ammonium thiocyanate (NH₄SCN) marked another milestone, operating at 180-190°C under anhydrous conditions according to the reaction: 3 NH₄SCN → 2 CH₅N₃ + H₂S + CS₂ [4]. This method faced challenges with byproduct management but offered improved reaction times.
Table 1: Historical Evolution of Guanidine Carbonate Production Methods
Time Period | Dominant Method | Key Precursors | Yield Efficiency |
---|---|---|---|
Late 19th c. | Guano extraction | Natural guano | <30% |
Early 20th c. | Frank-Caro process | CaC₂, N₂ | 40-55% |
Mid 20th c. | Dicyandiamide ammonolysis | Dicyandiamide, NH₄Cl | 65-75% |
Late 20th c. | Thiocyanate decomposition | NH₄SCN | 70-80% |
The Rathke synthesis, developed in the late 19th century, provided an alternative pathway through the reaction of isothiouronium salts with amines [1]. This approach allowed for more specialized synthesis of substituted guanidinium compounds but never achieved widespread industrial adoption for carbonate production due to cost constraints. Throughout this evolution, the primary industrial challenge remained the efficient removal of ionic impurities, particularly residual ammonium salts, which necessitated complex crystallization techniques that impacted overall process economics [4].
Contemporary research has focused on developing sophisticated catalytic systems to enhance guanidine carbonate synthesis efficiency. Zr-MOF frameworks modified with guanidinium derivatives have emerged as particularly promising catalysts. In a groundbreaking approach, researchers functionalized UiO66-NH₂ and UiO67-NH₂ through post-synthetic modification (PSM) to create guanidinium ionic liquid moieties within the metal-organic framework [5]. The modification process involves reacting the amino groups of the organic linkers with N,N′-dicyclohexylcarbodiimide (DCC) to form guanidine, followed by treatment with hydrobromic acid to yield guanidinium bromide species. These catalysts demonstrated exceptional activity in CO₂ fixation, achieving cyclic carbonate yields exceeding 85% under mild conditions (80°C, 0.1 MPa CO₂) without requiring co-catalysts [5].
Copper-catalyzed cyanation represents another significant advancement, particularly for precursor development. Cheng's catalytic system utilizes CuCN/TMEDA combinations with molecular oxygen as a terminal oxidant, enabling efficient N-cyanation of secondary amines – critical intermediates in guanidine carbonate synthesis [6] [10]. This method operates through a proposed catalytic cycle where Cu(II) species undergo reduction by the amine substrate, followed by reoxidation by O₂ and CN-transfer from CuCN. The system achieves turnover frequencies (TOF) of 25 h⁻¹ at 80°C, substantially improving upon traditional stoichiometric cyanation methods [10].
Recent innovations have also explored guanidinium-based ionic liquids as both catalysts and reaction media. The TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-based CO₂-binding organic liquids exhibit remarkable dual functionality: they efficiently capture CO₂ while simultaneously activating it for subsequent carbonate formation reactions [8]. Nuclear magnetic resonance studies have confirmed that these systems facilitate a guanidinium-assisted SN2 ion-pair process, enabling nucleophilic substitution even at ambient temperatures [8]. This mechanistic insight provides a foundation for designing next-generation catalysts with improved selectivity for carbonate production.
Modern synthetic strategies have prioritized environmental sustainability through innovative cyanamide utilization. Traditional cyanamide-based routes to guanidine derivatives relied heavily on toxic cyanogen halides (BrCN, ClCN) as electrophilic cyanation agents [10]. Recent alternatives employ significantly safer reagents, including trichloroacetonitrile (CCl₃CN) as a cyanation precursor. In the Morrill group's approach, trichloroacetonitrile reacts with secondary amines to form amidine intermediates, which undergo base-mediated elimination to yield cyanamides with NaCl as the sole byproduct [6] [10]. This method achieves excellent atom economy (78%) while avoiding hazardous reagents.
Table 2: Green Chemistry Metrics for Cyanamide-Based Syntheses
Method | Cyanation Reagent | Byproducts | Atom Economy | E-factor |
---|---|---|---|---|
Traditional | BrCN | NH₄Br, HBr | 45% | 8.7 |
Hypochlorite-TMSCN | NaOCl, TMSCN | NaCl, SiO₂ | 65% | 4.2 |
Trichloroacetonitrile | CCl₃CN | NaCl | 78% | 2.1 |
Thiocyanoimidazolium | Hypervalent S-reagent | Organic sulfides | 68% | 3.5 |
CuI/AIBN system | AIBN | N₂, ketones | 82% | 1.8 |
A particularly elegant green approach developed by Zheng and colleagues enables the simultaneous production of cyanamides and disulfanes from aryl thioureas and halides [10]. This base-mediated strategy employs catalytic Cu(OH)₂ (10 mol%) and Na₂CO₃ in DMSO at 120°C, converting traditionally wasted sulfur into valuable disulfane compounds. The reaction proceeds through mercaptan and N-aryl cyanamide intermediates, achieving yields up to 95% for both product classes while demonstrating excellent functional group tolerance toward alkenes, alkynes, and heterocyclic substituents [10]. This process exemplifies circular chemistry principles by transforming potential waste into marketable co-products.
Solvent innovations further enhance sustainability profiles. Ionic liquid-mediated oxidations using iron(III)-porphyrin catalysts enable the conversion of amidoximes to cyanamides under aqueous conditions with hydrogen peroxide as a benign oxidant [6]. Similarly, deselenization protocols employing recyclable hypervalent iodine reagents in ionic liquids provide efficient access to cyanamides while recovering elemental selenium for reuse [6]. These approaches align with green chemistry principles by eliminating volatile organic solvents, utilizing renewable oxidants, and maximizing resource efficiency through byproduct valorization.
Industrial production of guanidine carbonate faces significant scalability hurdles stemming from complex reaction kinetics and purification requirements. Raw material price volatility presents a primary economic challenge, particularly for ammonium salts and cyanamide derivatives, which account for approximately 60% of production costs [3] [7]. Market analyses indicate price fluctuations exceeding 30% annually for key precursors like dicyandiamide, creating unpredictable production economics that complicate long-term planning.
Thermal management during exothermic reactions represents another critical scalability constraint. The guanidinium formation step from ammonium carbonate and calcium cyanamide releases approximately 150 kJ/mol, necessitating sophisticated heat exchange systems to prevent thermal runaway in large batch reactors [4]. Industrial processes address this through cascade reactor designs with intermediate cooling zones, but achieving uniform temperature control in vessels exceeding 10,000 L capacity remains technically challenging. Recent innovations employ continuous flow microreactor technology for the most exothermic stages, reducing thermal gradients and improving heat dissipation efficiency by 40% compared to batch systems [7].
Crystallization and purification present further scalability limitations. The final carbonate precipitation requires precise pH control between 9.2-9.6 and gradual cooling from 85°C to 25°C over 8-12 hours to achieve pharmaceutical-grade crystals [4]. Industrial-scale implementations struggle with maintaining uniform supersaturation throughout large-volume crystallizers, often resulting in irregular crystal habits that complicate filtration. Advanced process analytical technology (PAT) with real-time Raman monitoring has improved this process, but achieving consistent crystal morphology across batches remains problematic.
Supply chain vulnerabilities were exposed during recent global disruptions, where single-source dependencies for critical precursors caused production interruptions. Japanese manufacturers have responded by developing dual-sourcing strategies and regional production hubs, reducing supply risks while increasing logistics costs by 15-20% [7]. These measures highlight the delicate balance between resilience and cost efficiency in large-scale guanidine carbonate manufacturing.
Effective byproduct valorization has become essential for the economic viability of guanidine carbonate production. Traditional thiocyanate-based routes generate hydrogen sulfide (H₂S) and carbon disulfide (CS₂) at approximately 0.7 kg per kg of product [1] [4]. Modern facilities capture and convert H₂S to elemental sulfur via the Claus process (95% efficiency), while CS₂ is recovered through condensation and recycled as solvent or chemical feedstock. These recovery systems reduce hazardous waste generation by 65% while creating valuable co-products that offset 15-20% of production costs [4].
Reaction efficiency optimization has focused on catalyst recycling and solvent selection. The copper hydroxide catalyst in cyanamide synthesis can be recovered up to 10 times without significant loss in yield through a simple acid-base treatment protocol [10]. Solvent systems have evolved toward water-based reactions where possible, though polar aprotic solvents like DMSO remain necessary for some transformations. Recent advances implement nanofiltration membranes for DMSO recovery, achieving 95% solvent reuse while concentrating organic byproducts for incineration with energy recovery [10].
The integration of CO₂ utilization technologies represents the frontier of byproduct valorization. Guanidinium-based ionic liquids efficiently capture flue gas CO₂ and convert it directly to dialkyl carbonates through reaction with alkyl iodides [8]. This transformation proceeds via a unique SN2 ion-pair mechanism where the TBD·H⁺ guanidinium cation activates the alkyl halide toward nucleophilic attack by the carbonate anion. The process achieves 75-85% yields under mild conditions (21-65°C) without metals, transforming a waste product into commercially valuable linear carbonates [5] [8].
Table 3: Byproduct Valorization Pathways in Guanidine Carbonate Synthesis
Byproduct | Traditional Disposal | Modern Valorization | Economic Impact |
---|---|---|---|
H₂S | Scrubbing/neutralization | Sulfuric acid production | +$120/ton |
CS₂ | Incineration | Solvent recovery | +$300/ton |
NH₄Cl | Fertilizer sale | Electrochemical conversion | +$90/ton |
CO₂ | Venting | Dialkyl carbonate synthesis | +$200/ton |
Elemental S | Landfill | Rubber vulcanization additives | +$150/ton |
Process intensification through continuous manufacturing platforms has dramatically improved reaction efficiency. Multistep flow reactor systems integrate guanidinium formation, carbonate exchange, and crystallization in a compact footprint, reducing reaction times from 48 hours to under 8 hours [7]. These systems maintain precise stoichiometric control through automated reagent dosing, minimizing byproduct formation while achieving space-time yields 3.5 times higher than batch reactors. The optimized processes now approach 85-90% atom efficiency, nearing the theoretical maximum for current reaction pathways [10].
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